Cas no 89314-87-4 (N-(2,2-Dimethoxyethyl)-2-phenylacetamide)

N-(2,2-Dimethoxyethyl)-2-phenylacetamide is a synthetic organic compound featuring a phenylacetamide core substituted with a dimethoxyethyl group. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the dimethoxyethyl moiety enhances its stability and compatibility with polar solvents, facilitating its use in multi-step reactions. Its amide functionality allows for further derivatization, enabling applications in the development of bioactive molecules. The compound’s well-defined structure and consistent purity ensure reliable performance in synthetic workflows, particularly in the construction of complex heterocycles or peptidomimetics.
N-(2,2-Dimethoxyethyl)-2-phenylacetamide structure
89314-87-4 structure
Product Name:N-(2,2-Dimethoxyethyl)-2-phenylacetamide
CAS No:89314-87-4
MF:C12H17NO3
MW:223.268283605576
MDL:MFCD17257378
CID:604472
PubChem ID:22368309
Update Time:2025-10-28

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, N-(2,2-dimethoxyethyl)-
    • N-(2,2-dimethoxyethyl)-2-phenylacetamide
    • AK544174
    • N-(2,2-Dimethoxyethyl)benzeneacetamide (ACI)
    • MFCD17257378
    • DTXSID60625238
    • AKOS008974393
    • SCHEMBL10700966
    • SB79599
    • s11947
    • 89314-87-4
    • CS-0163232
    • SY273265
    • DB-101419
    • DS-19293
    • N-(2,2-Dimethoxyethyl)-2-phenylacetamide
    • MDL: MFCD17257378
    • Inchi: 1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14)
    • InChI Key: AGVDSOHZUZRTSA-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1)NCC(OC)OC

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Vapor Pressure: No data available

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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abcr
AB496455-25 g
N-(2,2-Dimethoxyethyl)-2-phenylacetamide; .
89314-87-4
25g
€148.90 2023-04-19
abcr
AB496455-5 g
N-(2,2-Dimethoxyethyl)-2-phenylacetamide; .
89314-87-4
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€89.30 2023-04-19

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  10 min, rt
1.2 rt; 4 - 5 h, rt
1.3 Solvents: Water ;  rt
Reference
Eaton's reagent catalyzed alacritous synthesis of 3-benzazepinones
Thimmaiah, Shubhavathi; Ningegowda, Mallesha; Shivananju, Nanjunda Swamy; Ningegowda, Raghu; Siddaraj, Ranjith; et al, European Journal of Chemistry, 2016, 7(4), 391-396

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  1-Hydroxybenzotriazole Solvents: Dichloromethane ;  12 h, 4 °C → rt
Reference
Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition-Transamination Reactions
Moreno, Carlos J.; Hernandez, Karel; Charnok, Simon J.; Gittings, Samantha; Bolte, Michael ; et al, ACS Catalysis, 2021, 11(8), 4660-4669

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride
1.2 -
Reference
7-Sulfonamido-3-benzazepines as potent and selective 5-HT2C receptor agonists: Hit-to-lead optimization
Fish, Paul V.; Brown, Alan D.; Evrard, Edel; Roberts, Lee R., Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1871-1875

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Raw materials

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Preparation Products

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:89314-87-4)N-(2,2-Dimethoxyethyl)-2-phenylacetamide
Order Number:A1061383
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:55
Price ($):175.0
Email:sales@amadischem.com

Additional information on N-(2,2-Dimethoxyethyl)-2-phenylacetamide

N-(2,2-Dimethoxyethyl)-2-phenylacetamide: A Comprehensive Overview

N-(2,2-Dimethoxyethyl)-2-phenylacetamide, also known by its CAS number 89314-87-4, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an acetyl group attached to a phenyl ring and an ethyl group substituted with two methoxy groups. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.

N-(2,2-Dimethoxyethyl)-2-phenylacetamide has been extensively studied for its potential in drug discovery and development. Recent research has highlighted its role as a promising candidate in the design of bioactive molecules. The presence of the methoxy groups on the ethyl chain enhances the compound's solubility in organic solvents, which is a critical factor in pharmaceutical applications. Additionally, the phenyl group contributes to the compound's aromaticity, further stabilizing its structure and enhancing its reactivity in various chemical reactions.

The synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide involves a multi-step process that typically begins with the preparation of the corresponding acid chloride or anhydride. This is followed by nucleophilic acylation using an amine derivative. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Recent advancements in catalytic techniques have enabled more efficient synthesis pathways, reducing production costs and environmental impact.

In terms of chemical properties, N-(2,2-Dimethoxyethyl)-2-phenylacetamide exhibits moderate stability under standard conditions. However, it is susceptible to hydrolysis in the presence of strong acids or bases. This reactivity makes it a useful intermediate in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. The compound's thermal stability has also been investigated, revealing that it decomposes at temperatures above 150°C under nitrogen atmosphere.

One of the most notable applications of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is in the field of materials science. Its ability to form stable amide bonds makes it an ideal candidate for polymer synthesis. Recent studies have demonstrated its use as a building block for biodegradable polymers, which are increasingly sought after in sustainable materials development. Furthermore, the compound's unique electronic properties make it a potential candidate for use in organic electronics.

The biological activity of N-(2,2-Dimethoxyethyl)-2-phenylacetamide has also been explored in recent years. Preclinical studies have shown that it exhibits moderate anti-inflammatory and antioxidant properties. These findings suggest that it could be developed into a therapeutic agent for conditions such as arthritis or neurodegenerative diseases. However, further research is needed to fully understand its pharmacokinetics and toxicity profile.

In conclusion, N-(2,2-Dimethoxyethyl)-2-phenylacetamide (CAS No: 89314-87-4) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an even more significant role in future advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89314-87-4)N-(2,2-Dimethoxyethyl)-2-phenylacetamide
A1061383
Purity:99%
Quantity:100g
Price ($):175.0
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